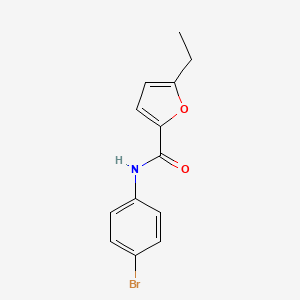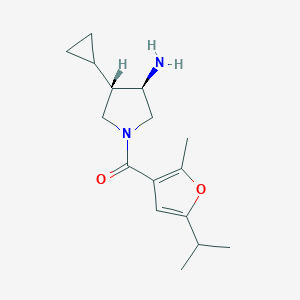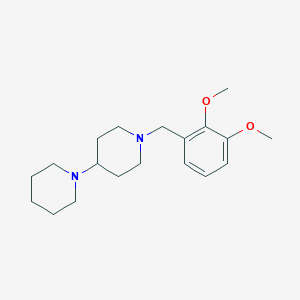![molecular formula C16H17F3N2O B5690480 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it has been suggested that this compound acts as a serotonin and norepinephrine reuptake inhibitor. This compound also modulates the activity of GABAergic and glutamatergic neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin and norepinephrine in the brain. It also modulates the activity of GABAergic and glutamatergic neurotransmitter systems. This compound has been shown to reduce anxiety-like behavior, increase locomotor activity, and reduce nociceptive responses.
Advantages and Limitations for Lab Experiments
1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and can be stored for an extended period. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to test subjects. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One potential area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, this compound is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess antidepressant, anxiolytic, and antinociceptive properties. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of this compound, including the development of this compound analogs with improved pharmacological properties and the investigation of its potential use in the treatment of other neurological disorders.
Synthesis Methods
1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized by the reaction of 1-(3-furylmethyl)-4-chloropiperazine with 3-(trifluoromethyl)aniline in the presence of a base. The reaction yields this compound as a white crystalline solid with a high yield.
Scientific Research Applications
1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antidepressant, anxiolytic, and antinociceptive properties. This compound has been studied for its potential use in the treatment of depression, anxiety disorders, and chronic pain.
properties
IUPAC Name |
1-(furan-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c17-16(18,19)14-2-1-3-15(10-14)21-7-5-20(6-8-21)11-13-4-9-22-12-13/h1-4,9-10,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKIGLANZFTAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC=C2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690403.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5690410.png)

![N~1~,N~1~-dimethyl-N~3~-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5690424.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)

![N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)

![6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B5690479.png)
![8-methoxy-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)chromane-3-carboxamide](/img/structure/B5690483.png)
![8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690484.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)